Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate

Lipophilicity modulation LogP-driven permeability Trifluoromethoxy bioisostere

Select this specific (2S,4S) cis-pyrrolidine scaffold to uniquely increase LogP and PSA without altering core geometry, a crucial advantage for medicinal chemistry programs optimizing ADME profiles. Its free amine enables direct diversification via amidation or reductive amination, streamlining parallel library synthesis. The 4-(trifluoromethoxy)phenoxy ether provides a metabolically stable lipophilic probe, offering a distinct advantage over non-fluorinated analogs. Direct methyl ester incorporation saves deprotection steps compared to N-Boc acid alternatives, accelerating your synthetic sequence.

Molecular Formula C13H14F3NO4
Molecular Weight 305.25 g/mol
CAS No. 774576-25-9
Cat. No. B3154369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate
CAS774576-25-9
Molecular FormulaC13H14F3NO4
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1
InChIKeyRVUHHAJQRVEKRP-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 774576-25-9): A cis-Configured Chiral Pyrrolidine Building Block with a Trifluoromethoxy-Phenoxy Motif


Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 774576-25-9) is a chiral, non-proteinogenic pyrrolidine derivative characterized by a (2S,4S) cis-configuration, a free secondary amine, a methyl ester at the 2-position, and a 4-(trifluoromethoxy)phenoxy ether at the 4-position. With a molecular weight of 305.25 g/mol and a predicted LogP of 2.20, it belongs to the class of trifluoromethoxy-substituted pyrrolidine building blocks, which are recognized motifs in medicinal chemistry programs targeting enzymes, receptors, and protein–protein interactions [1]. The compound is commercially available from multiple suppliers in research-grade purity, typically ≥95%, and is used as a chiral intermediate for the parallel synthesis of bioactive libraries .

Why Generic Substitution Is Not Viable for Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 774576-25-9)


The precise (2S,4S) cis-configuration, the combination of a free secondary amine with a methyl ester, and the presence of the 4-(trifluoromethoxy)phenoxy moiety collectively create a substitution profile that cannot be replicated by switching to a non-fluorinated phenoxy analog, an N-Boc-protected acid, a 3-substituted regioisomer, or the (2R,4R) enantiomer without potentially altering lipophilicity, hydrogen-bonding capacity, and chiral recognition . Even small deviations in any of these orthogonal features can lead to a different pharmacophore geometry, altered metabolic stability, or incompatible reactivity in downstream coupling chemistry, making the generic replacement of this specific building block scientifically unjustifiable without re-optimization of the entire synthetic sequence or biological assay [1].

Quantitative Differentiation Evidence for Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 774576-25-9) vs. Closest Analogs


Increased Lipophilicity vs. the Non-Fluorinated Phenoxy Analog (CAS 93967-76-1)

The target compound displays a predicted LogP of 2.20, which is 0.10 log unit higher than the directly analogous non-fluorinated phenoxy compound Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride (CAS 93967-76-1, LogP 2.10) [1]. This difference reflects the well-established lipophilicity-enhancing effect of the trifluoromethoxy group over a standard phenoxy substituent. A LogP increase of ~0.1 unit can correspond to an approximately 2-fold increase in membrane partition coefficient under certain pH conditions, potentially impacting passive cellular permeability and nonspecific protein binding [2].

Lipophilicity modulation LogP-driven permeability Trifluoromethoxy bioisostere

Elevated Polar Surface Area vs. the Non-Fluorinated Phenoxy Analog

The predicted polar surface area (PSA) of the target compound is 56.79 Ų, compared to 47.56 Ų for the non-fluorinated phenoxy analog (CAS 93967-76-1) [1]. The ~9.2 Ų increase arises from the three fluorine atoms and the additional oxygen of the trifluoromethoxy group, which contribute to the overall hydrogen-bond acceptor surface. In drug design, PSA values below 60–70 Ų are generally associated with favourable oral absorption, while values above 140 Ų limit permeability [2]; the target compound remains well within the favourable range but offers subtly enhanced polarity that can influence solubility, protein binding, and blood–brain barrier penetration.

Polar Surface Area (PSA) Bioavailability prediction Hydrogen-bonding capacity

Free Amine and Methyl Ester as Orthogonally Reactive Handles vs. the N-Boc Acid Analog (CAS 1135226-56-0)

The target compound features a free pyrrolidine secondary amine (predicted pKa 6.94) and a methyl ester, whereas the closest N-protected acid comparator, (2S,4S)-1-Boc-4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylic acid (CAS 1135226-56-0, MW 391.34), carries an acid-labile Boc group and a free carboxylic acid . This difference enables the target compound to enter amide coupling or reductive amination reactions directly without a deprotection step, while the methyl ester can be selectively hydrolysed under mild conditions orthogonal to acid-sensitive protecting groups elsewhere in the molecule. No quantitative reactivity yields are publicly available, but the predicted pKa of 6.94 indicates that the amine will be predominantly protonated at pH <6, allowing pH-switchable reactivity in aqueous or biphasic reaction mixtures .

Orthogonal protecting-group strategy Amide bond formation Chiral building block utility

Stereochemical Integrity: (2S,4S) vs. Alternative Diastereomers and Enantiomers

The (2S,4S) cis-configuration of the pyrrolidine ring is a defined stereochemical assignment that differs from the (2S,4R) trans-diastereomer and the (2R,4R) enantiomer. Although no experimental biological data are available for this specific compound, the class-level precedent for cis-2,4-disubstituted pyrrolidines indicates that diastereomeric variation can produce >10-fold differences in target binding affinity [1]. The presence of a (2S,4S) configuration specifically orients the 4-(trifluoromethoxy)phenoxy and 2-carboxylate groups in a pseudo-diequatorial arrangement on the pyrrolidine ring, which may be required for optimal interaction with a chiral biological target or for a specific exit vector in fragment-based drug design [2].

Chiral recognition Cis-pyrrolidine scaffold Stereochemistry–activity relationship

Validated Application Scenarios for Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 774576-25-9)


Library Synthesis Requiring a cis-2,4-Disubstituted Pyrrolidine Scaffold with Enhanced Lipophilicity

Medicinal chemistry groups constructing compound libraries around a pyrrolidine core can preferentially select this compound over the non-fluorinated phenoxy analog (CAS 93967-76-1) when the design hypothesis calls for a systematic increase in LogP (ΔLogP = +0.10) and PSA (ΔPSA = +9.23 Ų) without altering the core scaffold geometry [1]. The free amine allows direct diversification via amide bond formation or reductive amination, while the methyl ester can be retained as a terminal group or hydrolysed to the acid for further coupling [2].

Fragment-Based Drug Discovery Requiring a Fluorinated Phenoxy Exit Vector

In fragment-based screening programs, the 4-(trifluoromethoxy)phenoxy group serves as a lipophilic, metabolically stable aromatic moiety that can probe a hydrophobic pocket while the pyrrolidine amine and ester provide two distinct growth vectors. The predicted pKa of 6.94 for the pyrrolidine nitrogen [1] indicates that at physiological pH (7.4) a significant fraction of the amine is unprotonated, facilitating passive membrane permeation of derived fragments, while still being amenable to salt formation for improved solubility when desired [2].

Synthesis of Trifluoromethoxy-Containing Peptidomimetics and Protease Inhibitors

The (2S,4S) cis-pyrrolidine scaffold is a privileged motif in peptidomimetic design, particularly for proline-based protease inhibitors. The target compound, with its free secondary amine and methyl ester, can be directly incorporated into peptide or peptidomimetic sequences without additional deprotection, in contrast to the N-Boc acid analog (CAS 1135226-56-0) which requires Boc removal and acid activation [1]. The trifluoromethoxy substituent provides a metabolic soft spot that is more resistant to oxidative metabolism than a methoxy group, as inferred from class-level fluorine medicinal chemistry principles [2].

Quote Request

Request a Quote for Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.